molecular formula C20H14N2O3 B1206592 2-(3-amino-6-iminoxanthen-9-yl)benzoic acid CAS No. 30378-58-6

2-(3-amino-6-iminoxanthen-9-yl)benzoic acid

Cat. No.: B1206592
CAS No.: 30378-58-6
M. Wt: 330.3 g/mol
InChI Key: UPZKDDJKJWYWHQ-UHFFFAOYSA-N
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Description

2-(3-amino-6-iminoxanthen-9-yl)benzoic acid: is a fluorescent dye commonly known as Rhodamine 123. It is widely used in various scientific fields due to its ability to permeate cell membranes and selectively stain active mitochondria. This compound is particularly valuable in the study of mitochondrial membrane potential and cell apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-amino-6-iminoxanthen-9-yl)benzoic acid involves the condensation of 3-amino-9-(2-carboxyphenyl)xanthylium chloride with appropriate reagents under controlled conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and may involve heating to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is often produced in powder form and stored under specific conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: 2-(3-amino-6-iminoxanthen-9-yl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of different fluorescent derivatives, while substitution reactions can yield various substituted xanthene derivatives .

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

Molecular Targets and Pathways: 2-(3-amino-6-iminoxanthen-9-yl)benzoic acid primarily targets the mitochondria. It selectively accumulates in active mitochondria due to the mitochondrial transmembrane potential (ΔΨm). The compound’s fluorescence properties change based on the mitochondrial membrane potential, making it a valuable tool for studying mitochondrial function and cell health .

Comparison with Similar Compounds

Uniqueness: 2-(3-amino-6-iminoxanthen-9-yl)benzoic acid is unique due to its high selectivity for active mitochondria and its ability to provide real-time insights into mitochondrial function. Its specific fluorescence properties make it particularly valuable in apoptosis studies and mitochondrial research .

Properties

CAS No.

30378-58-6

Molecular Formula

C20H14N2O3

Molecular Weight

330.3 g/mol

IUPAC Name

2-(3-amino-6-iminoxanthen-9-yl)benzoic acid

InChI

InChI=1S/C20H14N2O3/c21-11-5-7-15-17(9-11)25-18-10-12(22)6-8-16(18)19(15)13-3-1-2-4-14(13)20(23)24/h1-10,21H,22H2,(H,23,24)

InChI Key

UPZKDDJKJWYWHQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=C3C=CC(=N)C=C3OC4=C2C=CC(=C4)N)C(=O)O

Canonical SMILES

C1=CC=C(C(=C1)C2=C3C=CC(=N)C=C3OC4=C2C=CC(=C4)N)C(=O)O

30378-58-6

Synonyms

rhodamine 110

Origin of Product

United States

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